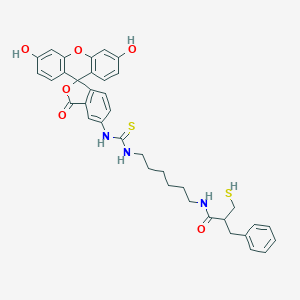
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide, also known as TF-1, is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research.
Wirkmechanismus
The mechanism of action of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the binding of the compound to proteins, enzymes, and receptors. This binding results in a change in the fluorescence properties of the compound, which can be detected using various methods. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been used to study the binding kinetics, affinity, and specificity of various proteins, enzymes, and receptors.
Biochemische Und Physiologische Effekte
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various cell culture and animal studies without any significant adverse effects. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is its high sensitivity and specificity. This compound can detect low concentrations of proteins, enzymes, and receptors with high accuracy. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is also easy to use and can be applied in various experimental settings. However, N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has some limitations, such as its limited stability and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications. Some possible future directions include the development of new synthesis methods to improve the yield and purity of the compound, the modification of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide to improve its stability and sensitivity, and the application of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide in new fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide can also be used in combination with other fluorescent probes to study complex biological systems.
Conclusion
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is a valuable tool for scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has minimal biochemical and physiological effects on cells and tissues and is a safe and reliable tool for scientific research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications and can be used to study complex biological systems.
Synthesemethoden
The synthesis of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the reaction between fluorescein isothiocyanate and 6-mercaptohexylamine in the presence of 3-mercaptopropionic acid. The resulting product is then reacted with 2-benzyl-1-oxopropylamine to form N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide. This synthesis method has been modified by various researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been widely used as a fluorescent probe in various fields of research. It has been used to study the mechanism of action of enzymes, receptors, and proteins. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has also been used to study the behavior of cells, tissues, and organs in vivo and in vitro. This compound has been applied in the fields of biochemistry, pharmacology, and molecular biology.
Eigenschaften
CAS-Nummer |
145724-06-7 |
|---|---|
Produktname |
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Molekularformel |
C37H37N3O6S2 |
Molekulargewicht |
683.8 g/mol |
IUPAC-Name |
2-benzyl-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C37H37N3O6S2/c41-26-11-14-30-32(20-26)45-33-21-27(42)12-15-31(33)37(30)29-13-10-25(19-28(29)35(44)46-37)40-36(48)39-17-7-2-1-6-16-38-34(43)24(22-47)18-23-8-4-3-5-9-23/h3-5,8-15,19-21,24,41-42,47H,1-2,6-7,16-18,22H2,(H,38,43)(H2,39,40,48) |
InChI-Schlüssel |
BWMAQIUFALCFIM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCN=C(NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)S |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Synonyme |
1-FTI N-(fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
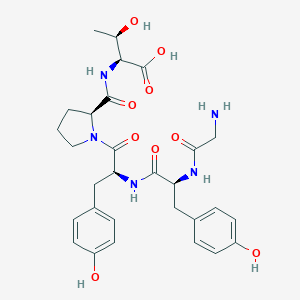
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
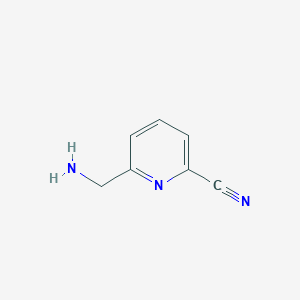
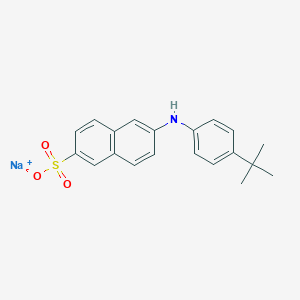
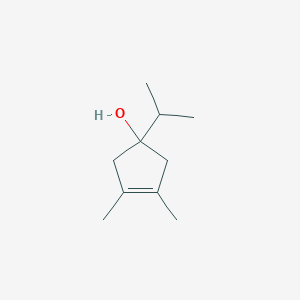
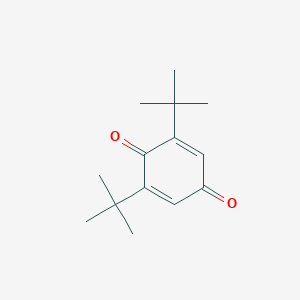
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
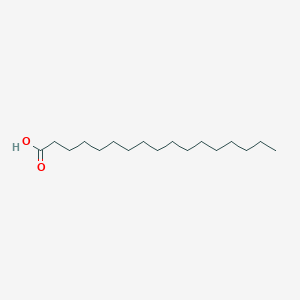
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
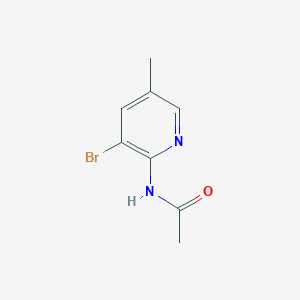
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)